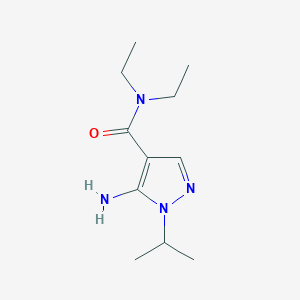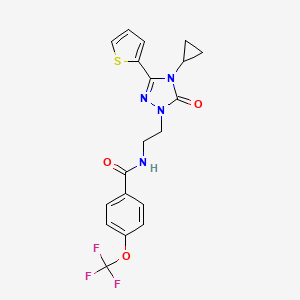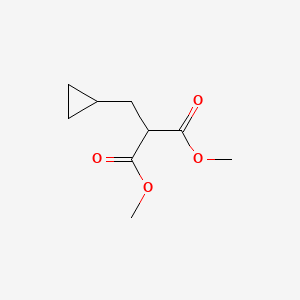![molecular formula C17H16ClF2NO2 B2832742 N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide CAS No. 1795473-05-0](/img/structure/B2832742.png)
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the chlorophenyl and methoxypropyl groups suggests that this compound could have interesting biological activities .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Oxidation Catalysts : Compounds similar to the one mentioned have been investigated as catalysts in the oxidation of alcohols, demonstrating potential for environmentally benign processes in organic synthesis (Yakura et al., 2018).
Medicinal Chemistry
- Dopamine Receptor Ligands : Analogous compounds have been used as probes and ligands for dopamine receptors, offering insights into neuropharmacology and potential therapeutic applications (Colabufo et al., 2001).
Material Science
- Polymorphic Studies : Investigations into the polymorphism of fluorinated amides reveal the importance of intermolecular interactions in the solid state, influencing material properties like stiffness and hardness (Mondal et al., 2017).
Organic Synthesis
- C-H Activation : Research has focused on the directed C-H olefination of N-methoxybenzamides, highlighting efficient, mild, and versatile methods for organic synthesis (Rakshit et al., 2011).
Antimicrobial Research
- Bacterial Cell Division Inhibitors : Studies on derivatives of methoxybenzamides have led to the creation of potent inhibitors against bacterial cell division protein FtsZ, pointing to potential antibiotic applications (Haydon et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets in a way that leads to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to exert various biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO2/c1-17(23-2,12-4-3-5-13(18)9-12)10-21-16(22)11-6-7-14(19)15(20)8-11/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDGKCFJKKPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride](/img/structure/B2832667.png)
![3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2832668.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2832676.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)

![Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2832680.png)

![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)
